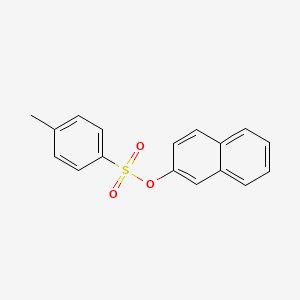

2-Naphthyl p-Toluenesulfonate

Descripción

The exact mass of the compound 2-Naphthyl p-Toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthyl p-Toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthyl p-Toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

naphthalen-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCMQKWNHUXBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278295 | |

| Record name | 2-Naphthyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-85-5 | |

| Record name | 7385-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis and Applications of 2-Naphthyl p-Toluenesulfonate: A Technical Guide

Executive Summary

In modern organic synthesis and pharmaceutical drug development, the strategic selection of electrophiles dictates the efficiency, regioselectivity, and scalability of cross-coupling reactions. 2-Naphthyl p-toluenesulfonate (CAS 7385-85-5), commonly referred to as 2-naphthyl tosylate, has emerged as a highly reliable aryl sulfonate electrophile[1]. By bridging the reactivity gap between highly reactive but moisture-sensitive triflates and stable but historically unreactive aryl chlorides, this compound enables the late-stage functionalization of the naphthalene pharmacophore under transition-metal catalysis.

This whitepaper provides a comprehensive, self-validating framework for utilizing 2-naphthyl p-toluenesulfonate in advanced catalytic workflows, detailing its physicochemical profile, mechanistic advantages, and step-by-step laboratory methodologies.

Physicochemical Profiling & Structural Dynamics

Understanding the physical parameters of 2-naphthyl p-toluenesulfonate is critical for reaction design, particularly regarding solvent selection and thermal stability. Unlike volatile or highly hygroscopic electrophiles, 2-naphthyl tosylate is a stable crystalline solid, which significantly simplifies benchtop handling and long-term storage.

Quantitative Physicochemical Data

| Property | Value | Reference |

| CAS Number | 7385-85-5 | 1[1] |

| Molecular Formula | C17H14O3S | 1[1] |

| Molecular Weight | 298.36 g/mol | 1[1] |

| Melting Point | 123 – 127 °C | 2[2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water; Soluble in dioxane, ether |

Mechanistic Advantages in Transition-Metal Catalysis

The strategic advantage of using 2-naphthyl p-toluenesulfonate over 2-bromonaphthalene lies in its synthetic origin. Aryl halides often require harsh, poorly regioselective halogenation conditions. Conversely, tosylates are synthesized quantitatively from readily available phenols (e.g., 2-naphthol) under mild basic conditions.

Mechanistically, the p-toluenesulfonate group is an exceptional leaving group because the resulting sulfonate anion is highly resonance-stabilized. However, the C–O bond in aryl tosylates possesses a higher bond dissociation energy than the C–Br or C–I bonds. To overcome this activation barrier during the oxidative addition step, highly nucleophilic, electron-rich metal centers are required. This is achieved by utilizing (like PCy3) or specialized Palladium systems (like Pd/CyPF-t-Bu)[3].

Validated Experimental Methodologies

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C–C bond formation between 2-naphthyl p-toluenesulfonate and phenylboronic acid to yield 2-phenylnaphthalene, utilizing a NiCl2(PCy3)2 pre-catalyst.

Logical workflow of Ni-catalyzed Suzuki-Miyaura cross-coupling using 2-naphthyl tosylate.

Step-by-Step Protocol & Causality:

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 2-naphthyl p-toluenesulfonate (149 mg, 0.5 mmol), phenylboronic acid (91.5 mg), K3PO4 (212 mg), PCy3 (16.8 mg), and NiCl2(PCy3)2 (10.3 mg).

-

Causality: K3PO4 is chosen over weaker bases (like Na2CO3) because its high basicity is required to quaternize the boronic acid into a highly nucleophilic boronate complex, which is essential to drive the transmetalation step onto the sterically hindered Ni(II) center.

-

-

Inert Atmosphere Establishment: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

-

Causality: The active catalytic species is a highly electron-rich Ni(0) complex. Even trace amounts of O2 will irreversibly oxidize Ni(0) to inactive Ni(II) oxides, stalling the reaction.

-

-

Solvent Addition & Heating: Inject anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture at 130 °C for up to 60 hours.

-

Validation Checkpoint: Before quenching, extract a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS. The complete disappearance of the tosylate peak (m/z 298) validates the termination of the catalytic cycle.

-

Workup & Purification: Cool to room temperature, dilute with diethyl ether (20 mL), and wash with 1 M aqueous NaOH (5 mL) followed by brine (2 x 5 mL).

-

Causality: The 1 M NaOH wash is a critical self-validating purification step; it deprotonates and extracts any unreacted phenylboronic acid and phenolic byproducts into the aqueous layer, ensuring a clean organic phase. Dry over MgSO4, concentrate, and purify via silica gel flash chromatography.

-

Palladium-Catalyzed Amination Workflow

Aryl sulfonates can also be converted into primary arylamines via 3[3].

Logical workflow of Pd-catalyzed amination of 2-naphthyl tosylate.

Step-by-Step Protocol & Causality:

-

Catalyst Generation: In a glovebox, combine Pd2(dba)3 (1 mol%), the Josiphos ligand CyPF-t-Bu (1 mol%), and NaOtBu (1.4 equiv)[3].

-

Ammonia Coupling: Add 2-naphthyl p-toluenesulfonate (0.5 mmol) and a 0.5 M solution of ammonia in 1,4-dioxane (5 mL)[3]. Seal the vessel securely.

-

Causality: Ammonia is a poor nucleophile and a strong σ-donor that can poison transition metals. The highly sterically demanding CyPF-t-Bu ligand prevents the formation of unreactive Pd(NH3)x resting states, forcing the catalytic cycle forward.

-

-

Validation Checkpoint: Heat the reaction and monitor via GC. The emergence of the primary amine signal validates successful C–N bond formation.

Safety, Handling, and Storage Protocols

To ensure laboratory safety and maintain the chemical integrity of 2-naphthyl p-toluenesulfonate, strict adherence to the following is required:

-

Storage: Store in a cool, dark, and well-ventilated environment. Keep the container tightly closed to prevent ambient moisture absorption, which can slowly hydrolyze the sulfonate ester. Strictly separate from strong oxidizing agents.

-

PPE & Handling: While 2-naphthyl tosylate is generally stable, it should be handled using a local exhaust system (fume hood) to prevent dust dispersion. Wear a dust mask, safety goggles, and chemical-resistant rubber gloves.

-

Hazardous Downstream Products: Note that while the tosylate itself is relatively benign, downstream products like 2-naphthylamine (produced in the amination protocol) are known human carcinogens. Upgraded engineering controls are mandatory when executing amination workflows.

-

Disposal: Do not flush into the aqueous waste stream. Dissolve the material in a combustible organic solvent and burn in a chemical incinerator equipped with an afterburner and scrubber system to mitigate the release of sulfur oxides (SOx).

References

- Source: National Institutes of Health (NIH)

- Title: A Unique and Efficient Ni Catalyst for Cross-Coupling Reactions Source: TCI Chemicals URL

- Source: NIH PubMed Central (PMC)

- Title: 2-Naphthyl p-toluenesulfonate, 98% | 7385-85-5 Source: J&K Scientific URL

- Title: SAFETY DATA SHEET - 2-Naphthyl p-Toluenesulfonate Source: TCI Chemicals URL

Sources

- 1. 2-Naphthyl p-Toluenesulfonate | C17H14O3S | CID 221859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR Spectral Reference Data for 2-Naphthyl p-Toluenesulfonate: A Comprehensive Technical Guide

Executive Summary

2-Naphthyl p-toluenesulfonate (commonly referred to as 2-naphthyl tosylate) is a critical intermediate in modern organic synthesis, medicinal chemistry, and drug development[1]. By converting the relatively inert hydroxyl group of 2-naphthol into a highly reactive tosylate leaving group, chemists can unlock a vast array of downstream functionalizations. This compound serves as a robust pseudohalide in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations)[2].

For researchers and drug development professionals, verifying the structural integrity and purity of this precursor is paramount. This whitepaper provides an authoritative reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 2-naphthyl p-toluenesulfonate, alongside mechanistically grounded synthesis and analytical protocols.

Mechanistic Context and Utility in Drug Development

Aryl sulfonates are highly valued in pharmaceutical synthesis because they can be prepared from inexpensive, bench-stable phenols and naphthols. In the context of 2-naphthyl tosylate, the p-toluenesulfonyl group acts as an electron-withdrawing moiety that weakens the C(aryl)–O bond. During catalytic cycles, low-valent transition metals such as Ni(0) or Pd(0) undergo oxidative addition into this activated C–O bond, facilitating the formation of new C–C or C–Heteroatom bonds[2].

Understanding the exact NMR shifts of this precursor is critical for monitoring reaction progression. The disappearance of the characteristic tosyl methyl peak (~2.45 ppm) and the shifting of the naphthyl aromatic protons are primary indicators of a successful cross-coupling event.

Quantitative Spectral Reference Data

The following tables summarize the expected 1 H and 13 C NMR spectral data for 2-naphthyl p-toluenesulfonate, acquired in deuterated chloroform (CDCl 3 ) at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.75 – 7.85 | m | 3H | - | Naphthyl H-4, H-5, H-8 |

| 7.73 | d | 2H | 8.0 | Tosyl o-ArH |

| 7.55 | d | 1H | 2.3 | Naphthyl H-1 |

| 7.45 – 7.50 | m | 2H | - | Naphthyl H-6, H-7 |

| 7.31 | d | 2H | 8.0 | Tosyl m-ArH |

| 7.18 | dd | 1H | 8.9, 2.3 | Naphthyl H-3 |

| 2.45 | s | 3H | - | Tosyl -CH 3 |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 147.5 | C q | Naphthyl C-2 (C–O) |

| 145.4 | C q | Tosyl C-4 (C–SO 2 ) |

| 133.7 | C q | Naphthyl C-4a |

| 132.5 | C q | Tosyl C-1 (C–CH 3 ) |

| 131.5 | C q | Naphthyl C-8a |

| 129.8 | CH | Tosyl m-ArC (2C) |

| 129.5 | CH | Naphthyl C-4 |

| 128.5 | CH | Tosyl o-ArC (2C) |

| 127.8 | CH | Naphthyl C-5 |

| 127.7 | CH | Naphthyl C-8 |

| 127.0 | CH | Naphthyl C-6 |

| 126.6 | CH | Naphthyl C-7 |

| 122.3 | CH | Naphthyl C-3 |

| 119.8 | CH | Naphthyl C-1 |

| 21.7 | CH 3 | Tosyl -CH 3 |

Experimental Methodologies

Synthesis of 2-Naphthyl p-Toluenesulfonate

This protocol describes the high-yielding esterification of 2-naphthol.

-

Reagent Preparation: Dissolve 2-naphthol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

-

Base Addition: Add triethylamine (1.5 equiv, 15 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol).

-

Causality: DMAP acts as a nucleophilic catalyst. It attacks the p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium intermediate. This lowers the activation energy for the subsequent attack by the sterically hindered 2-naphthol, significantly accelerating the reaction and minimizing side-product formation.

-

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equiv, 12 mmol) portion-wise.

-

Causality: The tosylation reaction is exothermic. Cooling the system prevents thermal degradation of the reagents and controls the reaction rate, preventing the formation of colored impurities.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) until complete consumption of 2-naphthol is observed.

-

Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove the amine bases), saturated aqueous NaHCO 3 (to neutralize residual acid), and brine. Dry over anhydrous Na 2 SO 4 .

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude residue from hot ethanol to yield pure 2-naphthyl p-toluenesulfonate as a crystalline white solid.

Self-Validating NMR Acquisition Protocol

To ensure accurate structural validation, the following NMR acquisition parameters must be strictly adhered to:

-

Sample Preparation: Dissolve 15–20 mg of the purified 2-naphthyl p-toluenesulfonate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

-

Causality: Filtration removes paramagnetic particulate impurities (e.g., trace metals or dust) that cause localized magnetic field inhomogeneities, which would otherwise broaden the NMR signals and destroy fine coupling resolution.

-

-

Instrument Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated gradient shimming (Z1-Z5).

-

Causality: The aromatic region of 2-naphthyl tosylate (7.10–7.90 ppm) contains significant multiplet overlap. Poor field homogeneity will result in broadened peaks, obscuring the critical meta-coupling (J = 2.3 Hz) of the H-1 and H-3 protons.

-

-

1 H NMR Acquisition: Acquire 16 scans with a 2-second relaxation delay (D1) and a 30° flip angle.

-

13 C NMR Acquisition: Acquire 512–1024 scans with a 2-second relaxation delay, using proton decoupling (WALTZ-16).

-

Causality: Quaternary carbons (such as the C–O and C–SO 2 carbons at 147.5 and 145.4 ppm) lack attached protons, leading to significantly longer T1 relaxation times due to the absence of dipole-dipole relaxation mechanisms. An insufficient delay will result in these critical diagnostic peaks being attenuated or lost entirely in the baseline noise.

-

Workflow Visualization

The following diagram illustrates the logical progression from starting materials to the target compound, followed by its analytical verification and downstream application.

Figure 1: Synthetic workflow, analytical verification, and downstream application of 2-naphthyl p-toluenesulfonate.

References

-

National Center for Biotechnology Information (PubChem) . 2-Naphthyl p-Toluenesulfonate (CID 221859). Retrieved from:[Link][1]

-

Rosen, B. M., et al. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 2011, 111(3): 1346–1416. Retrieved from:[Link][2]

Sources

A Technical Guide to the Solubility Profile of 2-Naphthyl p-Toluenesulfonate in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-naphthyl p-toluenesulfonate, a key intermediate in organic synthesis. While specific quantitative solubility data in polar aprotic solvents is not extensively documented in public literature, this guide offers a foundational understanding of the theoretical principles governing its solubility. More importantly, it delivers a robust experimental framework for researchers, scientists, and drug development professionals to accurately determine these solubility profiles. The methodologies presented herein are designed to yield reliable and reproducible data essential for process development, reaction optimization, and formulation design.

Introduction: The Significance of 2-Naphthyl p-Toluenesulfonate and Its Solubility

2-Naphthyl p-toluenesulfonate, also known as p-toluenesulfonic acid 2-naphthyl ester, is a versatile organic compound with the chemical formula C₁₇H₁₄O₃S.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, finding applications in medicinal chemistry and materials science.[1] Its utility often stems from the tosylate group being an excellent leaving group in nucleophilic substitution reactions.

The solubility of this compound in various solvents is a critical physical property that dictates its practical application.[1] Understanding the solubility profile in polar aprotic solvents is particularly important for several reasons:

-

Reaction Medium Selection: Many organic reactions, including those involving 2-naphthyl p-toluenesulfonate, are performed in polar aprotic solvents. Knowledge of its solubility is paramount for achieving homogeneous reaction conditions, which can significantly impact reaction kinetics, yield, and purity.

-

Purification and Crystallization: Solubility data is fundamental for developing effective purification strategies, such as recrystallization. An ideal solvent will dissolve the compound at elevated temperatures but exhibit low solubility at cooler temperatures, allowing for the isolation of pure crystals.[3]

-

Formulation Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a key factor in designing effective drug delivery systems.

This guide will delve into the theoretical underpinnings of the solubility of 2-naphthyl p-toluenesulfonate and provide detailed protocols for its experimental determination.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. 2-Naphthyl p-toluenesulfonate possesses both polar and nonpolar characteristics. The large, nonpolar naphthyl and tolyl groups contribute to its solubility in less polar organic solvents, while the polar sulfonate ester group influences its interaction with polar solvents.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are characterized by their high dielectric constants and their inability to donate hydrogen bonds.[3] These solvents are adept at solvating cations and can engage in dipole-dipole interactions with polar functional groups like the sulfonate ester in 2-naphthyl p-toluenesulfonate.

Several factors influence the solubility of a solute in a given solvent:

-

Molecular Structure of Solute and Solvent: The interplay of polar and nonpolar regions in both the solute and solvent molecules is the primary determinant of solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[3]

-

Solvent Polarity and Dielectric Constant: Polar aprotic solvents with higher dielectric constants are generally better at solvating polar molecules.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 2-Naphthyl p-Toluenesulfonate in Various Polar Aprotic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile (ACN) | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| (Add other solvents as tested) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The static equilibrium "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]

Principle

An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

Selected polar aprotic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh an excess amount of 2-naphthyl p-toluenesulfonate into a series of vials. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen polar aprotic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points until it remains constant.

-

Sample Clarification: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate mobile phase for your analytical method. Quantify the concentration of 2-naphthyl p-toluenesulfonate in the sample using a pre-validated analytical technique such as HPLC.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mg/mL).

Visualized Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Experimental Accuracy

To ensure the generation of high-quality, reliable solubility data, the following factors must be carefully controlled:

-

Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Use high-purity materials.

-

Temperature Control: Solubility is often temperature-dependent, so precise temperature control of the shaker bath is critical.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

-

Solid State of the Solute: The crystalline form (polymorph) of the solute can influence its solubility. Ensure consistency in the solid form used.

-

Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.

Logical Relationships in Solubility Determination

The process of determining and understanding the solubility profile of 2-naphthyl p-toluenesulfonate involves a series of interconnected concepts and steps.

Caption: Interrelationship of Factors in Solubility Profiling.

Conclusion

While readily available quantitative data on the solubility of 2-naphthyl p-toluenesulfonate in polar aprotic solvents is scarce, this guide provides the necessary theoretical background and a detailed, actionable experimental protocol for its determination. By following the outlined methodologies and considering the critical experimental factors, researchers can generate the high-quality data required to effectively utilize this important chemical intermediate in their work. The insights gained from such studies will undoubtedly contribute to advancements in organic synthesis, materials science, and drug development.

References

- 2-Naphthyl P-Toluenesulfonate - Leading Sulfonic Acid & Guanidine Supplier in China. (2026, March 16).

- 2-Naphthyl p-Toluenesulfonate | C17H14O3S | CID 221859 - PubChem. (n.d.).

- 2-Naphthyl p-Toluenesulfonate | 7385-85-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- 2-Naphthyl p-toluenesulfonate, 98% | 7385-85-5 - J&K Scientific. (2018, November 20).

- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).

- Solubility Profile of Aluminum p-Toluenesulfonate in Organic Solvents: A Technical Guide - Benchchem. (2025, December).

Sources

- 1. sulfonic-acid.com [sulfonic-acid.com]

- 2. 2-Naphthyl p-Toluenesulfonate | C17H14O3S | CID 221859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Naphthyl p-Toluenesulfonate | 7385-85-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. jk-sci.com [jk-sci.com]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Naphthyl p-Toluenesulfonate

Introduction and Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science. Traditionally, aryl halides (iodides, bromides, and chlorides) or aryl triflates have been the electrophiles of choice. However, aryl p-toluenesulfonates (tosylates) offer significant practical advantages: they are highly crystalline, bench-stable, and synthesized from inexpensive, readily available phenols[1].

Despite these advantages, the application of aryl tosylates was historically limited by the high bond dissociation energy of the C–O bond, which creates a high kinetic barrier for the initial oxidative addition of Palladium(0)[2]. The breakthrough in utilizing substrates like 2-naphthyl p-toluenesulfonate relies on the deployment of highly electron-rich, sterically hindered phosphine ligands—such as the indolyl phosphine ligand CM-phos or Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)[2][3]. These ligands increase the electron density at the palladium center, facilitating the cleavage of the robust C–O bond, while their steric bulk accelerates the subsequent reductive elimination step[4].

Catalytic Cycle and Causality

The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle, but the experimental conditions are strictly dictated by the tosylate's specific mechanistic demands:

-

Oxidative Addition : The electron-rich Pd(0)L complex inserts into the C–O bond of 2-naphthyl tosylate.

-

Transmetalation : A base (typically K3PO4 or K2CO3 ) is required to activate the arylboronic acid into a nucleophilic boronate complex, which then transfers its aryl group to the Pd(II) center[5].

-

Reductive Elimination : The diaryl-Pd(II) complex collapses to release the biaryl product (e.g., 2-phenylnaphthalene) and regenerates the active Pd(0) catalyst.

Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl tosylates.

Quantitative Data Summary

The choice of ligand, base, and solvent dictates the efficiency of the coupling. The following table summarizes validated yields for the coupling of 2-naphthyl p-toluenesulfonate with various boronic acids using optimized palladium-catalyst systems[2][6][7].

| Electrophile | Nucleophile (Boronic Acid) | Catalyst System | Base / Solvent | Temp / Time | Yield (%) |

| 2-Naphthyl tosylate | Phenylboronic acid | 0.2 mol% Pd(OAc)₂, 0.8 mol% CM-phos | K3PO4 / t-BuOH | 110 °C / 2 h | >95% |

| 2-Naphthyl tosylate | 3-Furylboronic acid | 2.0 mol% Pd(OAc)₂, 4.0 mol% CM-phos | K3PO4 / t-AmOH | 110 °C / 2 h | 94% |

| 2-Naphthyl tosylate | 4-Methoxyphenylboronic acid | 1.0 mol% Pd(OAc)₂, 2.0 mol% XPhos | K2CO3 / Toluene | 100 °C / 4 h | 89% |

| 2-Naphthyl tosylate | Potassium phenyltrifluoroborate | 2.0 mol% Pd(OAc)₂, 4.0 mol% Ligand | KOH / MeOH-H₂O | 60 °C / 12 h | 85% |

Experimental Workflow and Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating quality control (QC) checkpoints. The use of rigorous Schlenk techniques is mandatory to prevent the oxidation of the electron-rich phosphine ligands and the active Pd(0) species.

Workflow for Pd-catalyzed Suzuki-Miyaura coupling of aryl tosylates.

Reagents and Materials

-

Electrophile : 2-Naphthyl p-toluenesulfonate (1.0 mmol, 298.36 g/mol )

-

Nucleophile : Phenylboronic acid (1.5 mmol, 121.93 g/mol )

-

Catalyst Precursor : Palladium(II) acetate ( Pd(OAc)2 ) (0.01 mmol, 1.0 mol%)

-

Ligand : CM-phos or XPhos (0.02 mmol, 2.0 mol%)

-

Base : Anhydrous Potassium phosphate tribasic ( K3PO4 ) (3.0 mmol)

-

Solvent : tert-Butanol (t-BuOH) or tert-Amyl alcohol (t-AmOH) (5.0 mL), degassed.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel (Inert Atmosphere)

-

Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3 times).

-

Causality: Electron-rich phosphines (like CM-phos) and the in-situ generated Pd(0) are highly susceptible to oxidation. Excluding oxygen prevents catalyst deactivation and homocoupling of the boronic acid.

Step 2: Reagent Loading

-

Under a positive flow of Argon, charge the Schlenk tube with 2-naphthyl p-toluenesulfonate (298.4 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), the phosphine ligand (e.g., CM-phos, 2.0 mol%), and finely ground anhydrous K3PO4 (636.8 mg, 3.0 mmol).

-

Causality: An excess of boronic acid (1.5 equiv) compensates for minor protodeboronation side-reactions that can occur at elevated temperatures. K3PO4 is selected as it is a strong, non-nucleophilic base that effectively forms the reactive boronate species without hydrolyzing the tosylate[5].

Step 3: Solvent Addition and Reaction Execution

-

Add 5.0 mL of rigorously degassed t-BuOH via syringe.

-

Seal the Schlenk tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

-

Self-Validation Checkpoint 1 (TLC): After 2 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Hexanes:EtOAc 9:1). The disappearance of the UV-active 2-naphthyl tosylate spot ( Rf≈0.4 ) and the appearance of a highly fluorescent blue spot (2-phenylnaphthalene, Rf≈0.8 ) indicates reaction progression.

Step 4: Quenching and Workup

-

Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts.

-

Wash the organic filtrate with distilled water (2 × 10 mL) and brine (1 × 10 mL).

-

Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification and Final Quality Control

-

Purify the crude residue via flash column chromatography on silica gel using Hexanes as the eluent.

-

Self-Validation Checkpoint 2 (GC-MS): Analyze the purified product. The mass spectrum should show a molecular ion peak at m/z=204.1 corresponding to 2-phenylnaphthalene, with no traces of m/z=298 (starting material) or m/z=154 (biphenyl homocoupling product).

-

Self-Validation Checkpoint 3 (NMR): Obtain a 1H NMR spectrum (in CDCl3 ). The spectrum must show a complete absence of the characteristic tosylate methyl singlet at δ≈2.45 ppm . The aromatic region ( δ 7.3 - 8.1 ppm ) should integrate to 12 protons, confirming the biaryl structure.

References

-

Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts Source: Journal of Organic Chemistry, ACS Publications (2008) URL:[Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses (2024) URL:[Link]

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates Source: Journal of Organic Chemistry, ACS Publications (2010) URL:[Link]

-

Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature Source: Journal of the American Chemical Society, PMC (2008) URL:[Link]

Sources

- 1. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3',5'-Dimethoxybiphenyl-3-ol | 868666-20-0 | Benchchem [benchchem.com]

Application Note: Preparation of 2-Substituted Naphthalenes via Cross-Coupling of 2-Naphthyl p-Toluenesulfonate

Introduction and Strategic Rationale

In the landscape of transition-metal-catalyzed cross-coupling, aryl sulfonates serve as highly practical electrophiles. While aryl triflates are highly reactive, they are often expensive, moisture-sensitive, and prone to decomposition. Conversely, 2-naphthyl p-toluenesulfonate (2-naphthyl tosylate) is highly stable, crystalline, and synthesized cost-effectively from 2-naphthol.

The primary challenge in utilizing 2-naphthyl tosylate lies in the thermodynamic stability of its C–O bond. The activation energy required for oxidative addition is significantly higher than that of aryl halides or triflates. As a Senior Application Scientist, overcoming this kinetic barrier requires the precise orchestration of metal precursors, sterically demanding electron-rich ligands, and carefully selected bases to prevent competitive nucleophilic attack at the sulfur center (which yields undesired 2-naphthol) .

Mechanistic Causality and Catalyst Design

The transformation of 2-naphthyl tosylate into 2-substituted naphthalenes (e.g., 2-aryl, 2-alkyl, or 2-aminonaphthalenes) proceeds through a canonical catalytic cycle:

-

Oxidative Addition (The Rate-Limiting Step) : Cleavage of the robust C–OTs bond dictates the choice of ligand. In Nickel catalysis, strong σ-donating ligands like tricyclohexylphosphine (PCy3) enrich the metal center, stabilizing the resulting Ni(II) species . In Palladium catalysis, highly hindered alkylbisphosphines such as CyPF-t-Bu (Josiphos), paired with Pd[P(o-tol)3]2, are required to lower the activation barrier, enabling oxidative addition even at room temperature .

-

Transmetalation / Nucleophilic Binding : The choice of base is a critical causality factor. Strong bases like NaOt-Bu are excellent for deprotonating amines in Buchwald-Hartwig aminations but can promote deleterious S–O bond cleavage. Therefore, precise stoichiometric control and strictly anhydrous conditions are mandatory to favor the productive C-bound pathway.

-

Reductive Elimination : The steric bulk of ligands like PCy3 or CyPF-t-Bu forces the 2-naphthyl moiety and the incoming nucleophile into close proximity (reducing the bite angle), which dramatically accelerates reductive elimination and prevents catalyst deactivation.

Catalytic Workflow Diagram

Figure 1: General catalytic cycle for the cross-coupling of 2-naphthyl tosylate.

Quantitative Data Summary

The following table summarizes validated reaction parameters and yields for the functionalization of 2-naphthyl tosylate across different coupling modalities.

| Reaction Modality | Catalyst System (Loading) | Nucleophile | Target Product | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | NiCl2(PCy3)2 (10 mol%) | Phenylboronic acid | 2-Phenylnaphthalene | 130 | 98 |

| Buchwald-Hartwig | Pd[P(o-tol)3]2 / CyPF-t-Bu (0.01 mol%) | Octylamine | N-Octylnaphthalen-2-amine | 80 | 84 |

| Primary Amination | Pd[P(o-tol)3]2 / CyPF-t-Bu (2.0 mol%) | Ammonia (0.5 M in dioxane) | 2-Naphthylamine | 50 | 67 |

Data aggregated from authoritative mechanistic studies , .

Detailed Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Preparation of 2-phenylnaphthalene. Self-Validating Rationale : The use of NiCl2(PCy3)2 provides an air-stable Ni(II) pre-catalyst that is reduced in situ. Anhydrous K3PO4 is selected as a mild base to facilitate transmetalation while explicitly suppressing the S–O cleavage that would revert the starting material back to 2-naphthol.

Step-by-Step Methodology :

-

Reagent Charging : In an inert-atmosphere glovebox, charge an oven-dried 20 mL Schlenk flask with 2-naphthyl p-toluenesulfonate (149 mg, 0.5 mmol, 1.0 equiv), phenylboronic acid (91.5 mg, 0.75 mmol, 1.5 equiv), anhydrous K3PO4 (212 mg, 1.0 mmol, 2.0 equiv), and the pre-catalyst NiCl2(PCy3)2 (34.5 mg, 10 mol%) .

-

Solvent Addition : Seal the flask, remove it from the glovebox, and connect to a Schlenk line. Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Causality Note: Dioxane is chosen for its high boiling point and optimal polarity, which supports the heterogeneous dissolution of K3PO4 at elevated temperatures.

-

Reaction Execution : Stir the mixture vigorously at 130 °C. The solution will undergo a distinct color change as the active Ni(0) species is generated.

-

In-Process Monitoring : After 24 hours, sample an aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS. The reaction is self-validated when the peak corresponding to 2-naphthyl tosylate is entirely consumed, and no significant 2-naphthol peak is detected.

-

Workup : Cool the flask to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash sequentially with 1 M aqueous NaOH (5 mL) to remove unreacted boronic acid, followed by brine (2 × 5 mL).

-

Isolation : Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography (silica gel, hexanes) to afford 2-phenylnaphthalene as a white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective : Preparation of N-octylnaphthalen-2-amine. Self-Validating Rationale : The combination of Pd[P(o-tol)3]2 and CyPF-t-Bu generates a highly active, monoligated Pd(0) complex. NaOt-Bu is required to deprotonate the amine, but it must be added strictly under anhydrous conditions to prevent the hydrolysis of the tosylate.

Step-by-Step Methodology :

-

Catalyst Preparation : Inside a nitrogen-filled glovebox, prepare a stock solution of the catalyst by dissolving Pd[P(o-tol)3]2 and CyPF-t-Bu in anhydrous toluene to achieve a 1:1 metal-to-ligand ratio. Causality Note: Maintaining exactly a 1:1 ratio prevents the formation of off-cycle bis-ligated Pd species, ensuring maximum catalytic turnover .

-

Reaction Assembly : To a 4 mL glass vial equipped with a magnetic stir bar, add 2-naphthyl p-toluenesulfonate (298 mg, 1.0 mmol, 1.0 equiv), NaOt-Bu (134 mg, 1.4 mmol, 1.4 equiv), and octylamine (155 mg, 1.2 mmol, 1.2 equiv).

-

Initiation : Add the pre-mixed catalyst solution (delivering 0.01 mol% Pd) and adjust the total volume of toluene to 1.0 mL. Seal the vial tightly with a PTFE-lined cap.

-

Execution : Remove the vial from the glovebox and heat at 80 °C in an oil bath for 10–24 hours.

-

Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure secondary amine.

Troubleshooting and Optimization

-

Observation : High recovery of 2-naphthol (S–O cleavage) instead of the cross-coupled product.

-

Causality & Solution : This indicates that the nucleophile or base is attacking the sulfur atom of the tosylate group faster than the metal center can undergo C–O oxidative addition. Action : Ensure strictly anhydrous conditions. If using strong bases like NaOt-Bu, switch to a milder base (e.g., Cs2CO3 or K3PO4). Verify the integrity of the phosphine ligand; oxidized ligands fail to promote oxidative addition, leaving the tosylate vulnerable to background hydrolysis.

-

-

Observation : Incomplete conversion of 2-naphthyl tosylate with black precipitate formation.

-

Causality & Solution : Black precipitate indicates the aggregation of the metal into inactive nanoparticles (Pd black or Ni black), usually due to oxygen ingress or ligand degradation. Action : Re-degas all solvents using the freeze-pump-thaw method and verify the seals on the reaction vessels.

-

References

-

Rosen, B. M., Quasdorf, K. W., Wilson, D. A., Zhang, N., Resmerita, A. M., Garg, N. K., & Percec, V. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews 111, no. 3 (2011): 1346-1416.[Link]

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature." Journal of the American Chemical Society 130, no. 42 (2008): 13848-13849.[Link]

-

Shen, Q., & Hartwig, J. F. "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines." Journal of the American Chemical Society 131, no. 28 (2009): 9882-9883.[Link]

step-by-step laboratory procedure for 2-naphthyl tosylate synthesis

Application Notes and Protocols

Topic: Step-by-Step Laboratory Procedure for 2-Naphthyl Tosylate Synthesis

For: Researchers, scientists, and drug development professionals.

Synthesis of 2-Naphthyl Tosylate: A Comprehensive Guide to Procedure, Mechanism, and Characterization

This document provides a detailed protocol for the synthesis of 2-naphthyl tosylate (naphthalen-2-yl 4-methylbenzenesulfonate), a crucial intermediate in organic synthesis. The procedure involves the reaction of 2-naphthol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This guide is designed for professionals in research and drug development, offering in-depth explanations of the underlying chemistry, step-by-step instructions for synthesis and purification, and methods for characterization.

The primary function of this synthesis is to convert the hydroxyl group of 2-naphthol into a tosylate group. The tosylate anion is an excellent leaving group, far superior to the hydroxide anion (OH⁻). This transformation activates the naphthyl moiety for subsequent nucleophilic substitution (S_N2) reactions, making it a versatile building block for constructing more complex molecules.[1][2][3][4]

Reaction Principle and Mechanism

The synthesis of 2-naphthyl tosylate proceeds via a nucleophilic attack of the 2-naphthol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine serves a dual role: it acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5]

The mechanism can be summarized as follows:

-

Activation of Alcohol: The lone pair of electrons on the oxygen atom of 2-naphthol attacks the sulfur atom of TsCl.

-

Chloride Displacement: The sulfonyl group undergoes a conformational change, leading to the displacement of the chloride ion.

-

Deprotonation: Pyridine abstracts the proton from the oxonium ion intermediate, yielding the final 2-naphthyl tosylate product and pyridinium hydrochloride.

This process effectively retains the stereochemistry at the carbon atom bearing the original hydroxyl group, as the C-O bond is not broken during the reaction.[5]

Materials and Reagents

Proper preparation and accurate measurement of reagents are critical for the success of this synthesis. All reagents should be of analytical grade or higher.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| 2-Naphthol | C₁₀H₈O | 144.17 | 5.00 g | 0.0347 mol | Starting material. |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 7.28 g | 0.0382 mol | Reagent. Should be fresh and dry.[6] |

| Pyridine | C₅H₅N | 79.10 | 25 mL | - | Base and solvent. Must be anhydrous. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous solvent for reaction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL (1 M aq.) | - | For workup (to remove pyridine). |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~30 mL (sat. aq.) | - | For workup (to neutralize acid). |

| Brine (Sodium Chloride) | NaCl | 58.44 | ~30 mL (sat. aq.) | - | For workup (to remove water). |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

| Methanol / Water | CH₃OH / H₂O | - | As needed | - | Solvent system for recrystallization. |

Experimental Protocol

This protocol outlines the detailed steps for the synthesis, workup, and purification of 2-naphthyl tosylate.

Part 1: Reaction Setup and Synthesis

Causality: The reaction is performed under anhydrous conditions and at a low temperature initially to control the exothermic reaction between TsCl and pyridine and to prevent potential side reactions.

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (5.00 g, 0.0347 mol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (25 mL) to the flask. Stir the mixture at room temperature until the 2-naphthol is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (7.28 g, 0.0382 mol) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.[7]

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (4:1). The disappearance of the 2-naphthol spot indicates the reaction is nearing completion.[1][3]

Part 2: Workup and Isolation

Causality: The workup procedure is designed to quench the reaction and systematically remove the pyridine, unreacted reagents, and byproducts, isolating the crude 2-naphthyl tosylate.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (~100 g).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash them sequentially with:

-

1 M Hydrochloric Acid (2 x 25 mL) to remove pyridine.

-

Saturated Sodium Bicarbonate solution (1 x 30 mL) to neutralize any remaining acid.

-

Brine (1 x 30 mL) to initiate the drying process.[7]

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which should be an off-white or tan solid.

Purification by Recrystallization

Causality: Recrystallization is a purification technique used to remove impurities from the crude solid product. The principle relies on the differential solubility of the compound and impurities in a hot versus a cold solvent system.[1] A two-solvent system (methanol-water) is often effective for tosylates.[8]

-

Solvent Selection: Choose an appropriate solvent system. Methanol-water is a common choice. The product should be soluble in hot methanol and insoluble in cold water.

-

Dissolution: Place the crude 2-naphthyl tosylate in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the point of saturation). If too much water is added, add a small amount of hot methanol to redissolve the precipitate.[8]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain pure 2-naphthyl tosylate.

Characterization

The identity and purity of the synthesized 2-naphthyl tosylate should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 97-99 °C (literature).

-

¹H NMR (CDCl₃, ppm):

-

δ 7.8-7.2 (m, 11H, Ar-H)

-

δ 2.4 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, ppm):

-

δ 148.0, 145.0, 134.0, 132.0, 130.0, 129.5, 128.5, 128.0, 127.8, 127.0, 121.0, 118.0 (Ar-C)

-

δ 21.7 (-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~1370 & ~1175 (S=O stretch, characteristic of sulfonate esters)

-

~1600, ~1500 (C=C aromatic stretch)

-

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and reacts with water to produce corrosive HCl gas.[9][10][11] Handle with care and avoid inhalation of dust or vapors.[6]

-

Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Ensure the fume hood has adequate airflow.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrochloric Acid (1 M): Corrosive. Handle with care to avoid skin and eye contact.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if necessary.[12]

References

-

Esteb, J. J., et al. (2023). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education, 100(1), 376–379. [Link]

-

ACS Publications. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

-

ACS Figshare. (2022, November 23). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. American Chemical Society. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. westliberty.edu [westliberty.edu]

- 12. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: A Guide to Nickel-Catalyzed Borylation of 2-Naphthyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Pathways in Synthesis

The development of robust and versatile methods for the formation of carbon-boron (C-B) bonds is of paramount importance in modern organic synthesis. Aryl boronate esters, the products of such reactions, are indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from their stability, low toxicity, and broad reactivity in a vast array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Traditionally, the synthesis of aryl boronate esters has relied heavily on the use of aryl halides as starting materials. However, the expansion of accessible synthetic feedstocks is a continuous pursuit in chemical research. Nickel catalysis has emerged as a powerful tool in this endeavor, offering a more economical and environmentally sustainable alternative to precious metal catalysts like palladium.[1] Furthermore, nickel catalysts can activate a wider range of electrophiles, including those possessing resilient carbon-oxygen (C-O) bonds, which are often less reactive in palladium-catalyzed systems.[1][2]

This application note provides a detailed protocol and mechanistic insights for the nickel-catalyzed borylation of 2-naphthyl p-toluenesulfonate, a reaction that transforms a readily available aryl tosylate into a valuable naphthyl boronate ester. This method circumvents the need for aryl halides and instead utilizes the C-O bond of the tosylate group as a synthetic handle, thereby broadening the scope of accessible starting materials for C-B bond formation.

Mechanistic Rationale: The Nickel Catalytic Cycle

The nickel-catalyzed borylation of aryl tosylates is believed to proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates. While the precise mechanism can be influenced by the specific ligands and reaction conditions, a generally accepted pathway involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl tosylate to a low-valent Ni(0) species. This step involves the cleavage of the C-O bond of the tosylate and the formation of a Ni(II) intermediate. The ability of nickel to activate the relatively inert C-O bond is a key advantage of this methodology.[1]

-

Transmetalation: The resulting Ni(II) complex then undergoes transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentylglycolato)diboron (B₂nep₂). In this step, a boryl group from the diboron reagent is transferred to the nickel center, displacing the tosylate group and forming a new Ni(II)-boryl species.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Ni(II)-boryl intermediate. This step forms the desired aryl boronate ester and regenerates the active Ni(0) catalyst, which can then enter a new catalytic cycle.

The efficiency and success of this catalytic process are highly dependent on the choice of nickel precursor, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the nickel species and modulating its reactivity throughout the catalytic cycle.

Experimental Workflow Diagram

Figure 1. A generalized workflow for the nickel-catalyzed borylation of 2-naphthyl p-toluenesulfonate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nickel-catalyzed borylation of aryl sulfonates and should be performed under an inert atmosphere using standard Schlenk techniques.

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |

| 2-Naphthyl p-toluenesulfonate | C₁₇H₁₄O₃S | 298.36 | 298 mg | 1.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 381 mg | 1.5 | 1.5 |

| Nickel(II) chloride (anhydrous) | NiCl₂ | 129.60 | 6.5 mg | 0.05 | 0.05 |

| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P | 280.42 | 28 mg | 0.10 | 0.10 |

| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |

| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - | - |

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-naphthyl p-toluenesulfonate (298 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), nickel(II) chloride (6.5 mg, 0.05 mmol), tricyclohexylphosphine (28 mg, 0.10 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

-

Reaction:

-

Place the Schlenk flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene.

-

Troubleshooting and Considerations

-

Anhydrous and Anaerobic Conditions: Nickel(0) species are sensitive to oxygen and moisture. Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction.

-

Ligand Choice: The choice of ligand can significantly impact the reaction outcome. While tricyclohexylphosphine is often effective, other phosphine ligands or N-heterocyclic carbenes (NHCs) may provide better results for specific substrates.[1][3]

-

Base: The base is essential for the reaction, and its strength and solubility can influence the reaction rate and yield. Potassium phosphate is a common choice, but other bases like potassium carbonate or organic bases may also be employed.

-

Nickel Precursor: While NiCl₂ is a common and air-stable precatalyst, other nickel sources such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) can also be used, which may not require an in-situ reduction step.[4]

-

Reaction Time and Temperature: The optimal reaction time and temperature may vary depending on the substrate and catalytic system. It is advisable to monitor the reaction progress to determine the point of completion.

Conclusion

The nickel-catalyzed borylation of 2-naphthyl p-toluenesulfonate represents a valuable and practical method for the synthesis of aryl boronate esters from readily available starting materials. This protocol leverages the unique reactivity of nickel to activate C-O bonds, thereby expanding the synthetic chemist's toolbox. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this methodology for the efficient construction of C-B bonds, paving the way for the synthesis of novel and complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Bouffard, J., & Itami, K. (2009). A nickel catalyst for the addition of organoboronate esters to ketones and aldehydes. Organic Letters, 11(19), 4410–4413. [Link]

-

Shields, J. D., & Sanford, M. S. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 145(1), 10–24. [Link]

-

Yuan, L., et al. (2026). Nickel-Catalyzed Borylation of Aryl Nonaflates for the Efficient Synthesis of Arylboronates via C—O Bond Functionalization. ResearchGate. Retrieved from [Link]

-

Li, Z., et al. (2025). Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. Nature Communications, 16(1), 1-10. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the NHC‐nickel‐catalyzed borylation of aryl chlorides. Retrieved from [Link]

-

Wang, C., et al. (2024). Nickel-Catalyzed Secondary Benzylic C–O Bond Borylation. Organic Letters, 26(37), 7932–7937. [Link]

-

König, B., et al. (2021). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max-Planck-Gesellschaft. Retrieved from [Link]

-

Qiu, X., et al. (2020). Nickel(II)-Catalyzed Borylation of Alkenyl Methyl Ethers via C-O Bond Cleavage. Organic Letters, 22(16), 6424–6428. [Link]

-

PubMed. (2024). Nickel-Catalyzed Secondary Benzylic C-O Bond Borylation. Retrieved from [Link]

-

Wilson, D. A., et al. (2010). Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn. Journal of the American Chemical Society, 132(6), 1800–1801. [Link]

-

Mole, J., et al. (2022). Nickel-catalyzed (hetero)aryl borylations. Arkivoc, 2022(1), 165-199. [Link]

-

Qiu, X., et al. (2020). Nickel(II)-Catalyzed Borylation of Alkenyl Methyl Ethers via C–O Bond Cleavage. Organic Letters, 22(16), 6424-6428. [Link]

-

Dudnik, A. S., & Fu, G. C. (2012). Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds. Journal of the American Chemical Society, 134(25), 10693–10697. [Link]

-

Wang, X., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry, 3(10), 2636-2651. [Link]

-

Lin, Q., & Engle, K. M. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 52(10), 2955–2967. [Link]

-

Martin, R., et al. (2018). Hydride Transfer Enables the Nickel‐Catalyzed ipso‐Borylation and Silylation of Aldehydes. Angewandte Chemie International Edition, 57(40), 13294-13298. [Link]

-

Wisniewski, J. A., & Rovis, T. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 56(24), 3515–3529. [Link]

-

Hartwig, J. F. (2014). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Nickel boryl complexes and nickel-catalyzed alkyne borylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Nickel-catalyzed borylation of arenes and indoles via C–H bond cleavage. Retrieved from [Link]

-

Wang, X., et al. (2024). Nickel-catalyzed, silyl-directed, ortho-borylation of arenes via an unusual Ni(II)/Ni(IV) catalytic cycle. Nature Communications, 15(1), 1-10. [Link]

-

Itami, K., et al. (2015). Aromatic C–H Borylation by Nickel Catalysis. Chemistry Letters, 44(4), 546-548. [Link]

Sources

Technical Support Center: Optimizing 2-Naphthyl p-Toluenesulfonate Synthesis

Welcome to the Technical Support Center for organic synthesis and process chemistry. This guide is specifically engineered for researchers, application scientists, and drug development professionals looking to troubleshoot and optimize the O-tosylation of 2-naphthol.

The conversion of 2-naphthol to 2-naphthyl p-toluenesulfonate using p-toluenesulfonyl chloride (TsCl) is a foundational transformation in medicinal chemistry and materials science. However, achieving quantitative yields requires precise control over reaction kinetics, moisture exclusion, and catalyst selection to outcompete the rapid hydrolysis of the electrophile[1].

Part 1: Mechanistic Troubleshooting & FAQs

As process chemists, we must look beyond the stoichiometric equation and understand the causality of our reaction conditions. The tosylation of a phenol relies on the nucleophilic attack of a phenoxide (or base-activated phenol) onto the highly electrophilic sulfur center of TsCl.

Q: Why is my reaction yield capped at 60-70% despite using an excess of p-toluenesulfonyl chloride (TsCl)? A: This is the most common issue in O-tosylation and is almost always caused by the competitive hydrolysis of TsCl into p-toluenesulfonic acid (TsOH)[1]. TsCl is highly sensitive to moisture. When using standard bases like pyridine or triethylamine (TEA), the formation of the highly reactive sulfonylammonium intermediate makes the sulfur center even more susceptible to nucleophilic attack by trace water[2]. Causality-Driven Solution: Ensure your solvent (e.g., dichloromethane) is strictly anhydrous. If using Schotten-Baumann conditions (aqueous biphasic), the temperature must be strictly maintained between 0 °C and 5 °C to suppress the hydrolysis kinetics[3].

Q: I am using Pyridine as both solvent and base. The reaction is slow and the workup is messy. How can I optimize this? A: While pyridine is the classical reagent for tosylation, using it as a bulk solvent often leads to sluggish kinetics for sterically hindered or less nucleophilic aromatic alcohols like 2-naphthol[4]. Furthermore, pyridine is toxic, prone to causing emulsions, and notoriously difficult to remove during workup. Causality-Driven Solution: Switch to a catalytic system. Use anhydrous dichloromethane (DCM) as the solvent, 1.5 equivalents of Triethylamine (TEA) as the stoichiometric acid scavenger, and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP)[5]. DMAP is a superior nucleophilic catalyst that accelerates the acyl transfer process by orders of magnitude, driving the reaction to completion before side reactions can occur.

Q: My isolated product is an oily residue instead of the expected white crystalline solid. How do I fix this? A: 2-Naphthyl p-toluenesulfonate should precipitate as a crystalline solid with a melting point of approximately 78–82 °C. An oily product usually indicates contamination with unreacted TsCl, residual base, or p-toluenesulfonic acid. Causality-Driven Solution: Implement a chemical quench in your workup. Add a small amount of N,N-dimethylethylenediamine to the reaction mixture 15 minutes before workup. This primary amine rapidly consumes excess TsCl, converting it into a highly polar, water-soluble sulfonamide that is easily washed away in the aqueous phase[1]. Follow this with sequential washes of 1M HCl, saturated NaHCO₃, and brine.

Part 2: Mechanistic Pathway Visualization

The diagram below illustrates the critical bifurcation in the reaction pathway. The goal of any optimized protocol is to accelerate the green pathway (nucleophilic catalysis) while thermodynamically and kinetically starving the red pathway (hydrolysis).

Fig 1: Mechanistic pathway of 2-naphthol tosylation highlighting the competing hydrolysis reaction.

Part 3: Comparative Reaction Conditions

To assist in selecting the right methodology for your scale and laboratory constraints, consult the quantitative comparison table below.

| Reaction Condition | Base / Catalyst | Solvent System | Temp (°C) | Typical Yield (%) | Primary Drawback / Limitation |

| Standard Anhydrous | Pyridine (Excess) | DCM or Pyridine | 0 to RT | 75 - 85 | High toxicity, difficult solvent removal, slower kinetics. |

| Catalytic Anhydrous | TEA / DMAP (cat.) | Anhydrous DCM | 0 to RT | 90 - 98 | Requires strictly anhydrous conditions and dry glassware. |

| Schotten-Baumann | NaOH (aq) | DCM / H₂O | 0 - 5 | 75 - 85 | Rapid hydrolysis of TsCl if temperature exceeds 10 °C. |

| Solvent-Free | K₂CO₃ (Solid) | None (Milling) | RT | 80 - 90 | Difficult to scale up; poor heat dissipation during exotherm. |

Part 4: Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. By following the precise order of addition and temperature controls, you inherently prevent the side reactions discussed above.

Protocol A: High-Yield Catalytic Anhydrous Tosylation (Recommended)

This method utilizes DMAP to create a highly electrophilic N-tosylpyridinium intermediate, ensuring rapid and quantitative conversion[5].

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Dissolution: Add 2-naphthol (1.0 equiv, 10 mmol) and dissolve in 30 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Inject Triethylamine (1.5 equiv, 15 mmol) followed by the addition of 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve p-toluenesulfonyl chloride (1.2 equiv, 12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 15 minutes. Scientific rationale: Slow addition prevents localized heating and suppresses side-reactions.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

-

Quench & Workup: Add 0.5 mL of N,N-dimethylethylenediamine and stir for 15 minutes to destroy excess TsCl. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1M aqueous HCl (2 x 20 mL) to remove TEA/DMAP, saturated aqueous NaHCO₃ (20 mL) to neutralize acids, and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-naphthyl p-toluenesulfonate.

Protocol B: Biphasic Schotten-Baumann Tosylation (Aqueous/Green Alternative)

This method is ideal when anhydrous conditions cannot be maintained, relying on phase separation to protect the TsCl from bulk water[3].

-

Preparation: In a round-bottom flask, dissolve 2-naphthol (1.0 equiv, 10 mmol) in 40 mL of DCM.

-

Aqueous Base: Prepare a solution of NaOH (1.5 equiv, 15 mmol) in 15 mL of deionized water. Add this to the DCM solution to create a biphasic mixture.

-

Thermal Control (Critical): Cool the vigorously stirring biphasic mixture in an ice-salt bath to 0 °C. Scientific rationale: The phenoxide forms in the aqueous layer and reacts at the interface. Keeping the temperature near 0 °C drops the rate of TsCl hydrolysis significantly below the rate of tosylation.

-

Electrophile Addition: Add solid p-toluenesulfonyl chloride (1.2 equiv, 12 mmol) portion-wise over 20 minutes.

-

Reaction: Stir vigorously at 0–5 °C for 3 hours. Do not let the reaction warm to room temperature.

-

Workup: Separate the organic layer. Extract the aqueous layer once with 15 mL DCM. Combine the organic layers and wash with chilled water and brine. Dry over MgSO₄, concentrate, and recrystallize.

Sources

troubleshooting incomplete conversion of 2-naphthol to 2-naphthyl tosylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incomplete tosylation of phenols. The conversion of 2-naphthol to 2-naphthyl tosylate is a fundamental transformation, yet it is highly susceptible to reagent degradation and competing side reactions.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your tosylation workflows.

Diagnostic Workflow

Diagnostic workflow for troubleshooting incomplete 2-naphthol tosylation.

Section 1: Mechanistic Causality & Root Cause Analysis (The "Why")

To troubleshoot effectively, we must understand the physicochemical properties governing this reaction:

-

The Substrate (2-Naphthol): 2-Naphthol is a relatively acidic phenol with a pKa of 9.511[1]. It is easily deprotonated by moderate to strong bases (e.g., NaOH, Et₃N) to form the highly nucleophilic 2-naphthoxide anion, which is the active species driving the substitution 2[2].

-

The Electrophile (TsCl) & Degradation: p-Toluenesulfonyl chloride (TsCl) is highly electrophilic but notoriously unstable in the presence of ambient moisture. Over time, it hydrolyzes into p-toluenesulfonic acid (TsOH), which is completely unreactive toward phenols. Using degraded TsCl is the leading cause of stalled reactions 3[3].

-

Competing Pathways (Hydrolysis vs. Tosylation): In aqueous biphasic systems (Schotten-Baumann conditions), the hydroxide base not only deprotonates the 2-naphthol but also attacks the TsCl, hydrolyzing it. This competing pathway necessitates a significant excess of TsCl to drive the reaction to completion.

-

Nucleophilic Catalysis: In anhydrous systems, the addition of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction kinetics. DMAP attacks TsCl to form a highly reactive N-tosylpyridinium intermediate. This intermediate is rapidly trapped by the 2-naphthol, regenerating the catalyst and pushing the reaction to >95% conversion 4[4].

Section 2: Validated Experimental Protocols (The "How")

Below are two self-validating protocols. Protocol A is highly recommended for maximizing yield and avoiding the pitfalls of reagent hydrolysis.

Protocol A: Anhydrous Tosylation with DMAP Catalysis (Recommended)

This protocol relies on nucleophilic catalysis and strictly anhydrous conditions to prevent TsCl hydrolysis 3[3].

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N) (1.5 to 2.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq) to the solution.

-

Cooling: Submerge the flask in an ice bath to cool the mixture to 0 °C.

-

Electrophile Addition: Slowly add purified p-toluenesulfonyl chloride (1.2 eq) portion-wise. Maintaining 0 °C controls the exothermic nature of the reaction and minimizes side reactions.

-